N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Description
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is 306.03575131 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS2/c1-17-11(14-15-16-17)19-6-9(18)13-10-12-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKPZGRMCTJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C15H16N4OS2
- Molecular Weight : 332.4 g/mol
- Purity : Generally ≥ 95%
Biological Activity Overview
The biological activities of benzothiazole derivatives, including N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, have been extensively studied. These compounds exhibit a range of activities such as:
- Antimicrobial Activity : Significant antibacterial and antifungal properties have been reported.
- Anticancer Activity : In vitro studies suggest potential efficacy against various cancer cell lines.
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess notable antibacterial properties. A study published in PMC highlighted the synthesis and evaluation of various acetamide derivatives containing the 2-mercaptobenzothiazole moiety. The results indicated that these compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 2b | E. coli | < 10 |
| 2c | S. aureus | < 15 |
| 2i | S. typhi | < 20 |
The compounds demonstrated MIC values comparable to the standard antibiotic levofloxacin, indicating their potential as effective antimicrobial agents .
Anticancer Activity
In vitro studies have also assessed the anticancer properties of benzothiazole derivatives. A notable investigation evaluated the antiproliferative effects of these compounds on various cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). The findings suggested that certain derivatives could significantly inhibit cell growth at low concentrations.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 12 ± 2 |
| Compound B | CEM | 15 ± 3 |
| Compound C | L1210 | 10 ± 1 |
The presence of specific functional groups in these compounds was linked to enhanced biological activity .
The mechanism by which N~1~-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the benzothiazole moiety plays a crucial role in interacting with biological targets within microbial and cancerous cells.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A series of new hybrid compounds were synthesized and tested for their antibacterial activity against multiple strains. The study concluded that certain derivatives exhibited superior activity compared to conventional antibiotics .
- Anticancer Investigations : Research evaluating the effects on various cancer cell lines revealed that modifications in the molecular structure could enhance cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
